2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-dihydroindene-2-carboxamide
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Overview
Description
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-dihydroindene-2-carboxamide is a complex organic compound that features a morpholine ring, a pyrazole moiety, and an indene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-dihydroindene-2-carboxamide involves multiple steps, starting with the preparation of the morpholine ring and the pyrazole moiety. The morpholine ring can be synthesized through the reaction of diethylene glycol with ammonia, followed by methylation and cyclization . The pyrazole moiety is typically prepared via the reaction of hydrazine with a 1,3-diketone . The final step involves coupling the morpholine and pyrazole intermediates with the indene carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final coupling reaction, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-dihydroindene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-dihydroindene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler compound with a similar morpholine ring structure.
N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]amine: Contains the pyrazole moiety but lacks the indene carboxamide structure.
1,3-dihydroindene-2-carboxamide: Shares the indene carboxamide structure but lacks the morpholine and pyrazole components.
Uniqueness
What sets 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-dihydroindene-2-carboxamide apart is its unique combination of these three distinct moieties, which confer specific chemical and biological properties that are not found in the individual components or simpler analogs .
Properties
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-dihydroindene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-15-9-20(24-23-15)14-25(4)21(27)22(26-12-16(2)28-17(3)13-26)10-18-7-5-6-8-19(18)11-22/h5-9,16-17H,10-14H2,1-4H3,(H,23,24)/t16-,17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMDKKUSSZIJKW-CALCHBBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2(CC3=CC=CC=C3C2)C(=O)N(C)CC4=NNC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2(CC3=CC=CC=C3C2)C(=O)N(C)CC4=NNC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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